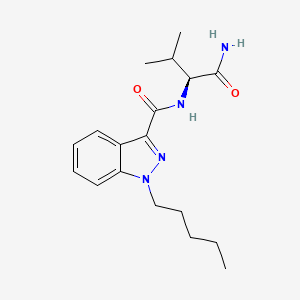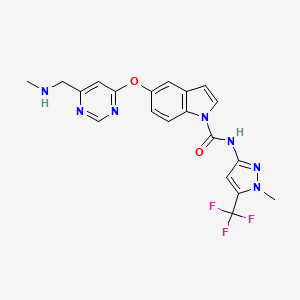
Acrizanib
Vue d'ensemble
Description
L'acrizanib est un inhibiteur de tyrosine kinase de petite taille qui cible spécifiquement le récepteur 2 du facteur de croissance de l'endothélium vasculaire (VEGFR2). Il a été étudié pour ses effets thérapeutiques potentiels dans le traitement des maladies oculaires caractérisées par une néovascularisation pathologique, telles que la dégénérescence maculaire liée à l'âge néovasculaire .
Mécanisme D'action
Target of Action
Acrizanib is a small molecule inhibitor that primarily targets the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is often upregulated in pathological conditions such as cancer and age-related macular degeneration .
Mode of Action
This compound binds to the intracellular domain of VEGFR2, inhibiting its phosphorylation and blocking downstream signaling pathways . This inhibition prevents the activation of VEGFR2, thereby suppressing angiogenesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the VEGF signaling pathway. By inhibiting the phosphorylation of VEGFR2, this compound disrupts the VEGF signaling pathway, which is critical for angiogenesis . This disruption leads to a decrease in angiogenic events such as proliferation, migration, and tube formation in endothelial cells .
Pharmacokinetics
It’s known that topical this compound was found to achieve robust exposure in rabbit and rodent retina and retina pigment epithelium . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
This compound has shown promising results in reducing pathological neovascularization, inflammation, and vascular leakage, indicating its potential efficacy against pathological angiogenesis . In vitro, this compound blunted angiogenic events in VEGF-treated human umbilical vein endothelial cells (HUVECs) such as proliferation, migration, and tube formation .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. It’s worth noting that in a clinical trial, some patients administered this compound developed a reversible corneal haze that resolved with cessation of treatment . This suggests that individual physiological differences and responses to treatment could potentially influence the action and efficacy of this compound.
Analyse Biochimique
Biochemical Properties
Acrizanib interacts with VEGFR2, a key enzyme involved in angiogenesis . By binding to the intracellular domain of VEGFR2, this compound inhibits its phosphorylation, thereby blocking downstream signaling pathways . This interaction plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has shown promising results in reducing pathological neovascularization, inflammation, and vascular leakage . In VEGF-treated human umbilical vein endothelial cells (HUVECs), this compound blunted angiogenic events such as proliferation, migration, and tube formation . These effects indicate this compound’s potential efficacy against pathological angiogenesis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the multisite phosphorylation of VEGFR2 to varying degrees and the activation of its downstream signal pathways in VEGF-treated HUVECs . This inhibition disrupts the normal functioning of VEGFR2, thereby suppressing angiogenesis .
Temporal Effects in Laboratory Settings
Studies have shown that this compound has a potentially favorable safety profile, with no considerable impact on physiological angiogenesis and retinal thickness .
Dosage Effects in Animal Models
In animal models, this compound has shown a 99% inhibitory effect following three times daily dosing as a 1% suspension in the mouse CNV model
Metabolic Pathways
Given its mechanism of action, it is likely that this compound interacts with the metabolic pathways involving VEGFR2 .
Transport and Distribution
Given its mechanism of action, it is likely that this compound is transported to areas of the cell where VEGFR2 is present .
Subcellular Localization
Given its interaction with VEGFR2, it is likely that this compound is localized to areas of the cell where VEGFR2 is present .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'acrizanib est synthétisé par un procédé chimique en plusieurs étapes. La synthèse implique la formation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés comprennent :
- Formation du cycle pyrazole.
- Introduction du groupe trifluorométhyle.
- Couplage avec la partie indole.
- Fonctionnalisation finale pour obtenir le composé souhaité .
Méthodes de production industrielle : La production industrielle de l'this compound implique le passage à l'échelle de la synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin d'assurer un rendement élevé et une pureté optimale. Le procédé implique également des mesures rigoureuses de contrôle qualité pour répondre aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : L'acrizanib subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur l'this compound, altérant potentiellement son activité.
Substitution : L'this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une large gamme de composés fonctionnalisés .
4. Applications de la recherche scientifique
Chimie : L'this compound sert de composé modèle pour l'étude des inhibiteurs de tyrosine kinase et de leurs propriétés chimiques.
Biologie : Il est utilisé dans la recherche pour comprendre le rôle du VEGFR2 dans l'angiogenèse et les processus biologiques connexes.
Médecine : L'this compound est étudié pour son potentiel thérapeutique dans le traitement des maladies oculaires, en particulier celles impliquant une néovascularisation pathologique.
Industrie : Les propriétés uniques du composé le rendent précieux pour le développement de nouveaux produits pharmaceutiques et d'agents thérapeutiques .
5. Mécanisme d'action
L'this compound exerce ses effets en se liant spécifiquement au domaine intracellulaire du VEGFR2. Cette liaison inhibe la phosphorylation du VEGFR2, bloquant ainsi les voies de signalisation en aval impliquées dans l'angiogenèse. En inhibant plusieurs sites de phosphorylation du VEGFR2, l'this compound réduit efficacement la néovascularisation pathologique et les complications associées .
Composés similaires :
Ranibizumab : Un biologique anti-VEGF utilisé pour traiter la dégénérescence maculaire liée à l'âge néovasculaire.
Aflibercept : Un autre agent anti-VEGF avec des applications similaires.
Bevacizumab : Un anticorps monoclonal qui inhibe le VEGF et est utilisé dans divers traitements oculaires et oncologiques.
Unicité de l'this compound : L'this compound est unique dans sa capacité à être administré par voie topique, contrairement aux autres agents anti-VEGF qui nécessitent des injections intravitréennes. Cette méthode d'administration non invasive offre un avantage significatif en termes de confort et de conformité du patient .
Applications De Recherche Scientifique
Chemistry: Acrizanib serves as a model compound for studying tyrosine kinase inhibitors and their chemical properties.
Biology: It is used in research to understand the role of VEGFR2 in angiogenesis and related biological processes.
Medicine: this compound is investigated for its therapeutic potential in treating ocular diseases, particularly those involving pathological neovascularization.
Industry: The compound’s unique properties make it valuable for developing new pharmaceuticals and therapeutic agents .
Comparaison Avec Des Composés Similaires
Ranibizumab: An anti-VEGF biologic used to treat neovascular age-related macular degeneration.
Aflibercept: Another anti-VEGF agent with similar applications.
Bevacizumab: A monoclonal antibody that inhibits VEGF and is used in various ocular and oncological treatments.
Uniqueness of Acrizanib: this compound is unique in its ability to be administered topically, unlike other anti-VEGF agents that require intravitreal injections. This non-invasive delivery method offers a significant advantage in terms of patient comfort and compliance .
Propriétés
IUPAC Name |
5-[6-(methylaminomethyl)pyrimidin-4-yl]oxy-N-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]indole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N7O2/c1-24-10-13-8-18(26-11-25-13)32-14-3-4-15-12(7-14)5-6-30(15)19(31)27-17-9-16(20(21,22)23)29(2)28-17/h3-9,11,24H,10H2,1-2H3,(H,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIHPLVWOUDMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(C=C3)C(=O)NC4=NN(C(=C4)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229453-99-9 | |
| Record name | Acrizanib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229453999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrizanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16081 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACRIZANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2CB8801I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Acrizanib interact with its target and what are the downstream effects?
A1: this compound acts as a small molecule inhibitor specifically targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [, ]. It achieves this by inhibiting the multisite phosphorylation of VEGFR2 to varying degrees. This inhibition disrupts the activation of downstream signaling pathways in endothelial cells, ultimately hindering angiogenesis [].
Q2: What is the evidence for this compound's efficacy in treating ocular neovascularization?
A2: Studies using mouse models of oxygen-induced retinopathy (OIR) and laser-induced choroidal neovascularization (CNV) demonstrated this compound's promising results in reducing pathological neovascularization, inflammation, and vascular leakage []. Additionally, in VEGF-treated human umbilical vein endothelial cells (HUVECs), this compound effectively blunted angiogenesis by decreasing proliferation, migration, and tube formation []. These findings suggest its potential as a therapeutic agent for ocular vascular diseases.
Q3: How does topical ocular delivery of this compound benefit patients compared to existing treatments?
A3: Current standard treatments for neovascular age-related macular degeneration often involve physician-administered intravitreal injections []. The development of this compound specifically designed for topical ocular delivery offers a significant advantage by enabling patient self-administration []. This noninvasive approach has the potential to increase patient comfort and treatment adherence.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



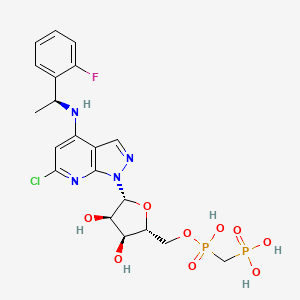

![4-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B605080.png)

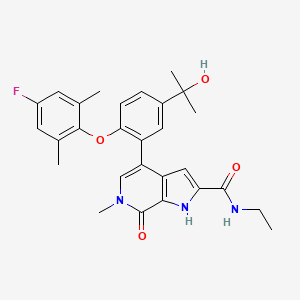
![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)

![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)

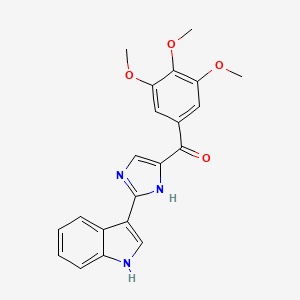
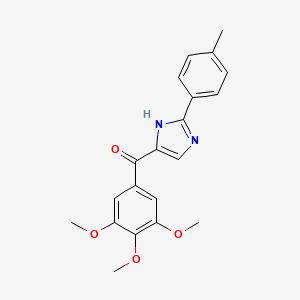
![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)
